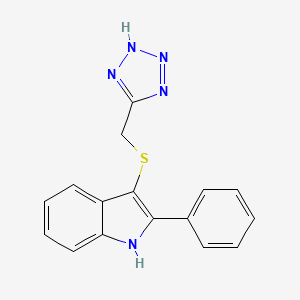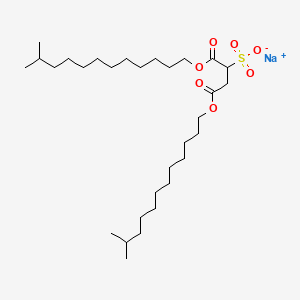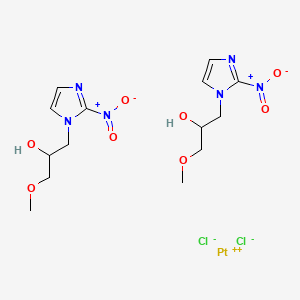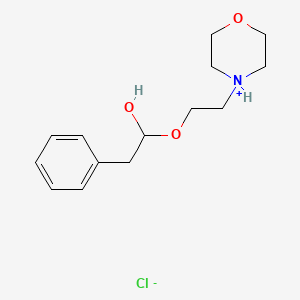![molecular formula C19H12N2O B13776785 methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one CAS No. 67920-93-8](/img/structure/B13776785.png)
methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one is an organic compound with the molecular formula C19H12N2O and a molecular weight of 284.31138 . This compound is known for its unique structure, which includes a benzimidazole fused with an isoquinoline moiety. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Vorbereitungsmethoden
The synthesis of methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one typically involves multi-step reactions. One common method includes the condensation of benzimidazole chlorophosphide with benzimidazo[2,1-a]benz[de]isoquinolin-7-one . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up these reactions using optimized conditions to achieve higher yields and efficiency.
Analyse Chemischer Reaktionen
Methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: Due to its fluorescent properties, it is used in biological staining and imaging techniques.
Medicine: Research is ongoing to explore its potential as a pharmaceutical compound, particularly in the development of new drugs.
Industry: It is used in the production of organic semiconductors and other materials for electronic devices.
Wirkmechanismus
The mechanism of action of methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one involves its interaction with specific molecular targets and pathways. It can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one can be compared with other similar compounds such as:
7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one: This compound lacks the methyl group but shares a similar core structure.
4-((4-Chlorophenyl)thio)-10-methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one: This compound includes a chlorophenylthio group, adding different chemical properties.
The uniqueness of this compound lies in its specific structural modifications, which can lead to distinct chemical and biological activities.
Eigenschaften
CAS-Nummer |
67920-93-8 |
|---|---|
Molekularformel |
C19H12N2O |
Molekulargewicht |
284.3 g/mol |
IUPAC-Name |
17-methyl-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4,6,8,12,14,16,18-nonaen-11-one |
InChI |
InChI=1S/C19H12N2O/c1-11-9-10-13-17-12(11)5-4-6-14(17)19(22)21-16-8-3-2-7-15(16)20-18(13)21/h2-10H,1H3 |
InChI-Schlüssel |
RNAVNJJFQSEMKN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=CC=C3C2=C(C=C1)C4=NC5=CC=CC=C5N4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[5-[[4-(3,4-dichloroanilino)-5-fluoropyrimidin-2-yl]amino]indazol-2-yl]-N-methylpropanamide](/img/structure/B13776715.png)

![beta-Alanine, N-(2-carboxyethyl)-N-[2-(2-heptyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]-](/img/structure/B13776723.png)











